molecular formula C4H7NO5 B554449 (S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid CAS No. 57533-91-2

(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid

Cat. No. B554449
CAS RN: 57533-91-2
M. Wt: 149.1 g/mol
InChI Key: YYLQUHNPNCGKJQ-NCGGTJAESA-N
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Description

Compounds with a structure similar to “(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid” are often used in organic chemistry as building blocks for the synthesis of more complex molecules . They typically contain functional groups such as carbonyl, amino, and ureido groups, which can participate in various chemical reactions.


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Strecker Synthesis, which is a method for preparing α-aminonitriles, intermediates for the synthesis of amino acids . Another method could be the O’Donnell Amino Acid Synthesis, which constructs α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions. For example, α,β-unsaturated carbonyl compounds can be synthesized by carbonylation reactions . Photocatalysis has also emerged as a mild approach for amino acid modification .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. Tools like Expasy’s ProtParam and Thermo Fisher’s Peptide Analyzing Tool can be used to calculate various properties of a peptide based on its amino acid sequence.

Scientific Research Applications

Applications in Glycation Inhibition and AGE Formation

The compound has been identified as a potential inhibitor of glycation and Advanced Glycation Endproducts (AGE) formation. Studies indicate that this class of compounds, which includes aromatic ureido and carboxamido derivatives, may have therapeutic use in diseases where AGE formation is a contributing factor, such as diabetes, Alzheimer's, rheumatoid arthritis, and atherosclerosis. The mechanism of action is believed to involve chelation of transition metals and inhibition of reactive carbonyl compounds (Rahbar & Figarola, 1999).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound .

properties

IUPAC Name

(2S)-6-(carbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c16-14(21)17-9-5-4-8-12(13(19)20)18-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,18,22)(H,19,20)(H3,16,17,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAQVXISDUMUJG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855754
Record name N~2~-[(Benzyloxy)carbonyl]-N~6~-carbamoyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid

CAS RN

57533-91-2
Record name N~2~-[(Benzyloxy)carbonyl]-N~6~-carbamoyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
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(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
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(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
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(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
Reactant of Route 5
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
Reactant of Route 6
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid

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